molecular formula C8H6N2O2 B7734217 3-(hydroxyamino)indol-2-one

3-(hydroxyamino)indol-2-one

Cat. No.: B7734217
M. Wt: 162.15 g/mol
InChI Key: LNMAXZZQNSPQSR-UHFFFAOYSA-N
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Description

3-(hydroxyamino)indol-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-(hydroxyamino)indol-2-one, often involves multi-step reactions. One common method is the palladium-free domino multicomponent reaction, which uses o-halo-N-phenylbenzamides, phenylacetylene, and substituted indoles in an aqueous micellar medium . Another method involves the use of p-toluenesulfonic acid in toluene to yield various indole products .

Industrial Production Methods

Industrial production methods for indole derivatives typically involve large-scale organic synthesis techniques. These methods often require the use of specialized equipment and conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halogens and sulfonyl chlorides

Major Products

The major products formed from these reactions include various substituted indoles, amino derivatives, and oxo derivatives .

Scientific Research Applications

3-(hydroxyamino)indol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(hydroxyamino)indol-2-one involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cellular processes such as apoptosis and cell proliferation . The exact pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(hydroxyamino)indol-2-one is unique due to its specific hydroxyamino functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-7(10-12)5-3-1-2-4-6(5)9-8/h1-4,12H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMAXZZQNSPQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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